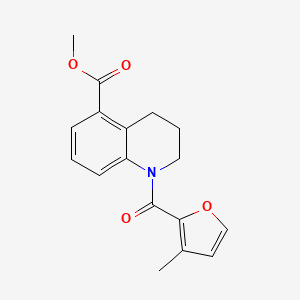
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQC belongs to the class of quinoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have analgesic properties, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various pharmacological activities. However, there are also some limitations to using this compound in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is the development of more water-soluble derivatives of this compound that can be administered in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, this compound has shown promise as a potential antiviral agent, and further research is needed to explore its potential in this area.
Conclusion:
This compound is a quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. This compound has several advantages for lab experiments, but there are also some limitations to using it in vivo. Future research on this compound should focus on developing more water-soluble derivatives, understanding its mechanism of action, and exploring its potential as an antiviral agent.
Synthesemethoden
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Friedlander synthesis. The most common method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction yields this compound as a yellow solid with a melting point of 132-134°C.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-8-10-22-15(11)16(19)18-9-4-6-12-13(17(20)21-2)5-3-7-14(12)18/h3,5,7-8,10H,4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPLANWIAOBKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=C(C=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
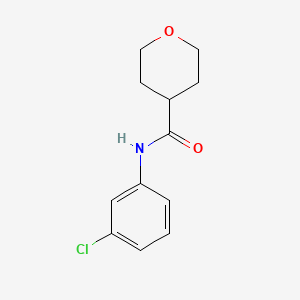

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
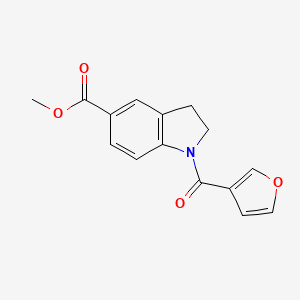
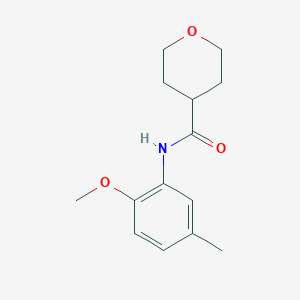
![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)

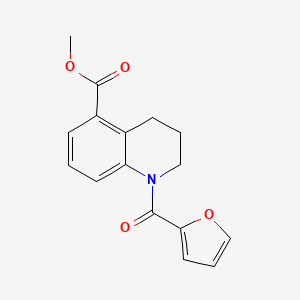
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)